Diethyl 2-(5-nitropyridin-2-yl)malonate
Overview
Description
Diethyl 2-(5-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C12H14N2O6 . It is a specialty product often used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of diethyl 2-(pyridin-2-yl)malonate involved the use of CuI, 2-iodopyridine, diethyl malonate, picolinic acid, and Cs2CO3 in 1,4-dioxane under an atmosphere of nitrogen .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a malonate group. The pyridine ring carries a nitro group at the 5-position . The InChI code for this compound isInChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3
.
Scientific Research Applications
Synthesis of Amino and Oxindole Derivatives
Diethyl 2-(5-nitropyridin-2-yl)malonate plays a crucial role in synthesizing various amino and oxindole derivatives. Tzvetkov and Müller (2012) have demonstrated its use in creating 5-amino- and 7-amino-6-azaoxindole derivatives through reductive cyclization processes. This demonstrates its importance in the synthesis of complex organic compounds with potential biological activities (Tzvetkov & Müller, 2012).
Precursor for Quinoline Derivatives
Valle et al. (2018) describe the synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate, a molecule that serves as a precursor in multistage synthesis of various quinoline derivatives. These derivatives are known for their antiviral, immunosuppressive, anticancer, and photoprotector biological activities, highlighting the compound's significance in medical and pharmacological research (Valle et al., 2018).
Development of Antitumor Agents
C. Temple et al. (1992) discuss the role of certain pyridine derivatives, including compounds related to this compound, as precursors to potent antimitotic agents used in antitumor activities. This underscores the compound's relevance in developing new therapeutic agents for cancer treatment (Temple et al., 1992).
Catalysis in Organic Reactions
Rapi et al. (2014) detail the use of this compound in the Michael addition of malonates to aromatic nitroalkenes. This highlights its role as a crucial reagent in catalysis, significantly impacting the chemical yield and enantioselectivity of reactions, which is vital in the synthesis of various organic compounds (Rapi et al., 2014).
Properties
IUPAC Name |
diethyl 2-(5-nitropyridin-2-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)9-6-5-8(7-13-9)14(17)18/h5-7,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKVECFUKSRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383215 | |
Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60891-70-5 | |
Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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